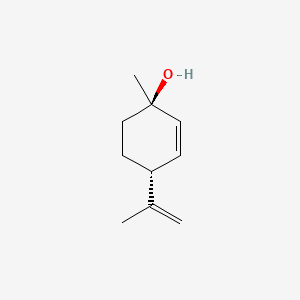
trans-3-Trifluoromethyl-cyclohexanol
Vue d'ensemble
Description
trans-3-Trifluoromethyl-cyclohexanol: is an organic compound with the molecular formula C7H11F3O It is a derivative of cyclohexanol, where a trifluoromethyl group is attached to the third carbon atom in the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Radical Trifluoromethylation: One common method involves the radical trifluoromethylation of cyclohexanol derivatives.
Dehydrogenation of Cyclohexanol: Another method includes the dehydrogenation of cyclohexanol to cyclohexanone, followed by trifluoromethylation.
Industrial Production Methods: Industrial production often involves the use of copper-based catalysts for the dehydrogenation process due to their efficiency and low-temperature catalytic performance .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-Trifluoromethyl-cyclohexanol can undergo oxidation to form corresponding ketones.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are often used.
Substitution: Reagents such as and can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of trifluoromethylation reactions and their mechanisms.
Biology and Medicine:
- Potential applications in drug development due to the trifluoromethyl group’s ability to enhance the biological activity of pharmaceutical compounds .
Industry:
Mécanisme D'action
The mechanism by which trans-3-Trifluoromethyl-cyclohexanol exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The pathways involved often include single-electron transfer (SET) processes facilitated by photoredox catalysis .
Comparaison Avec Des Composés Similaires
- 3-Trifluoromethyl-cyclohexanol (cis/trans isomers)
- Cyclohexanol
- Cyclohexanone
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in trans-3-Trifluoromethyl-cyclohexanol makes it unique compared to cyclohexanol and cyclohexanone. This group enhances the compound’s chemical stability and biological activity.
- Chemical Properties: The trifluoromethyl group significantly alters the compound’s reactivity and interaction with other molecules, making it more versatile in various applications .
Propriétés
IUPAC Name |
(1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFRDYYXKLRB-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



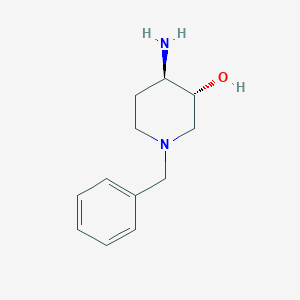
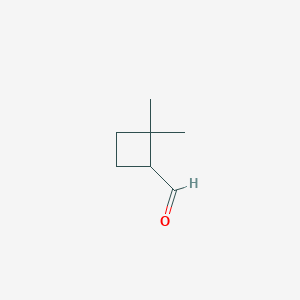

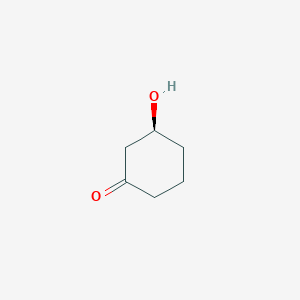

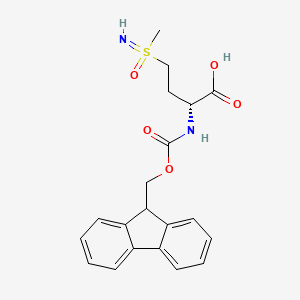
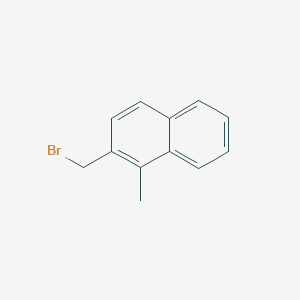
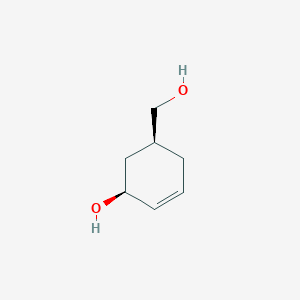
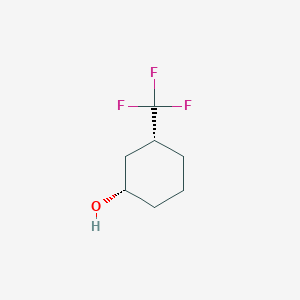

![[(Z)-3-chlorobut-2-enyl] benzoate](/img/structure/B8185274.png)
